4-((2-Bromo-4-(vinylsulphonyl)phenyl)azo)-N-phenylaniline
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Overview
Description
4-((2-Bromo-4-(vinylsulphonyl)phenyl)azo)-N-phenylaniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound’s structure includes a bromo-substituted phenyl ring, a vinylsulphonyl group, and an azo linkage to an aniline moiety, making it a versatile molecule for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromo-4-(vinylsulphonyl)phenyl)azo)-N-phenylaniline typically involves a multi-step process. One common method includes the following steps:
Vinylsulphonylation: The vinylsulphonyl group is introduced via a nucleophilic substitution reaction, often using vinyl sulfone as the reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((2-Bromo-4-(vinylsulphonyl)phenyl)azo)-N-phenylaniline undergoes various chemical reactions, including:
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, mild to moderate temperatures.
Substitution: Nucleophiles like hydroxide (OH-), alkoxides (RO-), or amines (RNH2), often under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-((2-Bromo-4-(vinylsulphonyl)phenyl)azo)-N-phenylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((2-Bromo-4-(vinylsulphonyl)phenyl)azo)-N-phenylaniline involves its reactive functional groups:
Vinylsulphonyl Group: Acts as an electrophile, reacting with nucleophiles such as thiols or amines in biological systems, leading to enzyme inhibition or protein modification.
Azo Linkage: Can undergo reduction to form amines, which may interact with biological targets.
Bromo Group: Participates in substitution reactions, allowing for further functionalization.
Comparison with Similar Compounds
Similar Compounds
4-((2-Bromo-4-(methylsulphonyl)phenyl)azo)-N-phenylaniline: Similar structure but with a methylsulphonyl group instead of a vinylsulphonyl group.
4-((2-Chloro-4-(vinylsulphonyl)phenyl)azo)-N-phenylaniline: Contains a chloro group instead of a bromo group.
Uniqueness
4-((2-Bromo-4-(vinylsulphonyl)phenyl)azo)-N-phenylaniline is unique due to its combination of a bromo group, a vinylsulphonyl group, and an azo linkage, providing a versatile platform for various chemical reactions and applications .
Properties
CAS No. |
94200-37-0 |
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Molecular Formula |
C20H16BrN3O2S |
Molecular Weight |
442.3 g/mol |
IUPAC Name |
4-[(2-bromo-4-ethenylsulfonylphenyl)diazenyl]-N-phenylaniline |
InChI |
InChI=1S/C20H16BrN3O2S/c1-2-27(25,26)18-12-13-20(19(21)14-18)24-23-17-10-8-16(9-11-17)22-15-6-4-3-5-7-15/h2-14,22H,1H2 |
InChI Key |
BRFATZOQSWKYQG-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)NC3=CC=CC=C3)Br |
Origin of Product |
United States |
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